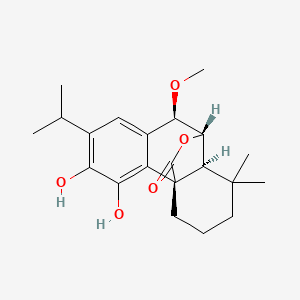

二氢脱氢二愈创木脂醇

描述

Dihydrodehydrodiconiferyl alcohol (DDDA) is a naturally occurring compound found in many plants, fungi, and bacteria. It is a secondary metabolite and has been studied extensively due to its potential applications in medicine, biotechnology, and pharmaceuticals. DDDA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. In addition, it has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and Alzheimer's disease.

科学研究应用

抗炎特性

二氢脱氢二愈创木脂醇已显示出对细胞中脂多糖诱导的一氧化氮产生具有显着的抑制作用,表明其作为抗炎剂的潜力。在分析来自冷杉的各种化合物(包括二氢脱氢二愈创木脂醇)的研究中观察到了该特性 (Li et al., 2012).

抗病毒活性

对八角茴香的研究发现,二氢脱氢二愈创木脂醇对乙型肝炎病毒表面抗原和 e 抗原分泌具有中等抑制作用。这一发现突出了其在抗病毒疗法中的潜在应用 (Liu et al., 2011).

在植物防御中的作用

对罗汉松的一项研究揭示了苯丙烯醛双键还原酶的存在,该酶将脱氢二愈创木脂醇和愈创木脂醛转化为二氢脱氢二愈创木脂醇和二氢愈创木脂醛。人们认为这种酶参与植物防御机制 (Kasahara et al., 2006).

抗氧化活性

从三叶木的茎皮中分离出的化合物(包括二氢脱氢二愈创木脂醇)表现出显着的抗氧化活性。这表明其在抗氧化疗法中的潜在用途 (Kang et al., 2008).

合成和结构研究

一些研究集中在二氢脱氢二愈创木脂醇的合成和结构解析上。例如,已经对具有二氢苯并[b]呋喃骨架的新木脂素进行了短合成研究,包括天然二氢脱氢二愈创木脂醇 (García-Muñoz et al., 2005)。另一项研究报道了二氢脱氢二愈创木脂醇的合成,有助于天然产物的结构修订 (Meng et al., 2010).

在草药中的意义

该化合物已在用于草药的各种植物中被发现,表明其在这些植物的治疗特性中发挥作用。例如,注意到它存在于刺五加中,影响其他成分的检测 (Gaffney et al., 2004).

作用机制

Target of Action

Dihydrodehydrodiconiferyl alcohol is a methanolic extract of Liriodendron tulipifera . It exhibits selective antifibrotic activities toward the activated Hepatic Stellate Cells (HSCs) and suppresses Tumor Necrosis Factor-alpha (TNF-α) production in RAW264.7 macrophages . Therefore, its primary targets are HSCs and TNF-α.

Mode of Action

It is known to interact with its targets (hscs and tnf-α) and suppress their activity . This suppression results in antifibrotic effects and reduced inflammation, which are beneficial in the treatment of conditions like hepatic fibrosis .

Biochemical Pathways

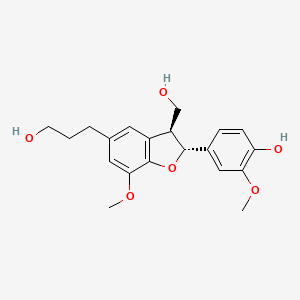

Dihydrodehydrodiconiferyl alcohol is part of the lignan class of plant secondary metabolites . Its biosynthesis involves the dimerization of phenylpropenes . The process involves the formation of a radical from a phenylpropene monolignol, which facilitates oxidative coupling of radical partners . This leads to an intermediate p-quinone methide, followed by intramolecular cyclization, which installs the dihydrobenzo[b]furan core . Finally, an enzymatic allylic alcohol reduction furnishes Dihydrodehydrodiconiferyl alcohol .

Result of Action

The molecular and cellular effects of Dihydrodehydrodiconiferyl alcohol’s action include the suppression of TNF-α production in RAW264.7 macrophages and antifibrotic activities toward activated HSCs . These effects can help in the prevention and treatment of hepatic fibrosis .

安全和危害

生化分析

Biochemical Properties

DHDCA plays a significant role in biochemical reactions. It exhibits antimicrobial and antifungal activities, enhancing plant resistance against pathogens and fungi

Cellular Effects

Dihydrodehydrodiconiferyl alcohol has been found to have specific cytotoxic activity on melanoma cancer cell lines

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dihydrodehydrodiconiferyl alcohol is relatively stable, but it can be oxidized in the presence of strong oxidizing agents . The long-term effects of Dihydrodehydrodiconiferyl alcohol on cellular function in in vitro or in vivo studies are still being explored.

属性

IUPAC Name |

4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLZVJIHPWRSQQ-HNAYVOBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272203 | |

| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28199-69-1 | |

| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28199-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

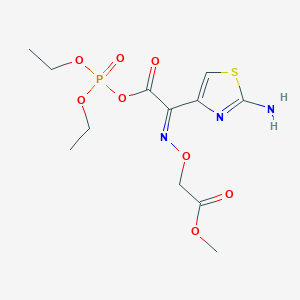

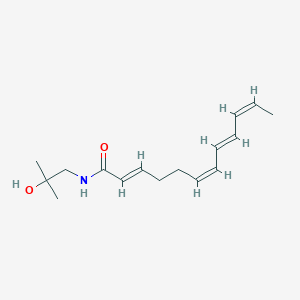

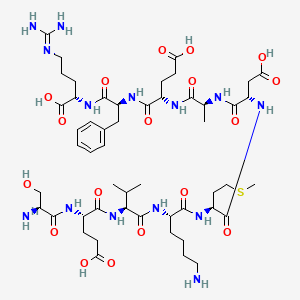

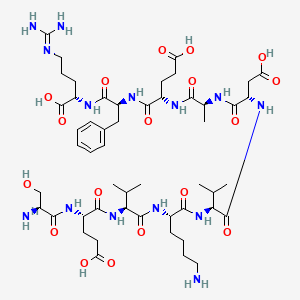

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

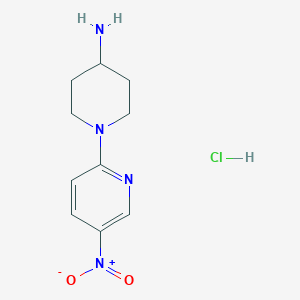

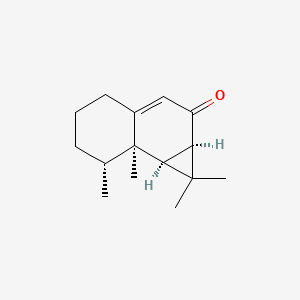

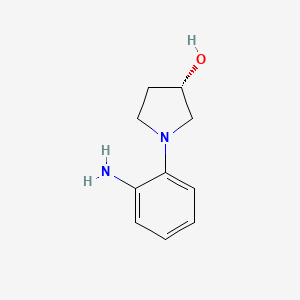

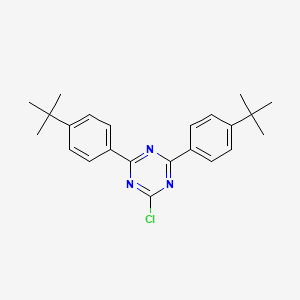

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。